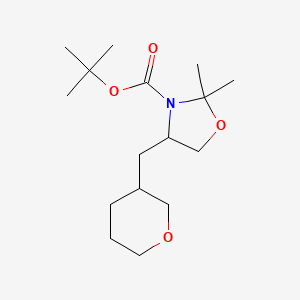

Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate

Description

Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative characterized by a tert-butyl carbamate group, a 2,2-dimethyl-substituted oxazolidine ring, and a tetrahydropyran-3-ylmethyl (oxan-3-ylmethyl) substituent at the 4-position. The tert-butyl and dimethyl groups enhance steric protection of the carbamate moiety, improving stability during synthetic transformations .

Properties

Molecular Formula |

C16H29NO4 |

|---|---|

Molecular Weight |

299.41 g/mol |

IUPAC Name |

tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C16H29NO4/c1-15(2,3)21-14(18)17-13(11-20-16(17,4)5)9-12-7-6-8-19-10-12/h12-13H,6-11H2,1-5H3 |

InChI Key |

UTOJTAITTOTSJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(N(C(CO1)CC2CCCOC2)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of (Oxan-3-Yl)Acetaldehyde

The aldehyde precursor is synthesized via oxidation of oxan-3-ylmethanol using pyridinium chlorochromate (PCC) in dichloromethane. This yields (oxan-3-yl)acetaldehyde in ~75% purity, which is further purified by distillation under reduced pressure (bp 85–90°C at 15 mmHg).

Cyclization with Boc-Protected Amino Alcohol

The Boc-protected amino alcohol, tert-butyl (2,2-dimethyl-1,3-dihydroxypropyl)carbamate , is prepared by reacting 2-amino-2-methyl-1,3-propanediol with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine. Condensation with (oxan-3-yl)acetaldehyde proceeds under Dean-Stark conditions in toluene with catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%):

$$

\text{Boc-amino alcohol} + \text{(Oxan-3-yl)acetaldehyde} \xrightarrow{\text{p-TsOH, toluene}} \text{Target compound} + \text{H}_2\text{O}

$$

Key parameters:

- Temperature : 110°C (reflux).

- Reaction time : 12–16 hours.

- Yield : 68–72% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Method 2: Post-Cyclization Alkylation Strategy

Preparation of Mesylated Oxazolidine Intermediate

The oxazolidine core, tert-butyl 4-hydroxy-2,2-dimethyl-1,3-oxazolidine-3-carboxylate , is synthesized via cyclization of the Boc-protected amino alcohol with paraformaldehyde. The hydroxyl group at position 4 is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane with N,N-diisopropylethylamine (DIPEA):

$$

\text{4-Hydroxy oxazolidine} + \text{MsCl} \xrightarrow{\text{DIPEA, DCM}} \text{4-Mesyl oxazolidine} + \text{HCl}

$$

Nucleophilic Substitution with Oxan-3-Ylmethyl Grignard

The mesylated intermediate undergoes SN2 displacement with oxan-3-ylmethylmagnesium bromide in tetrahydrofuran at −78°C:

$$

\text{4-Mesyl oxazolidine} + \text{Grignard reagent} \xrightarrow{\text{THF, −78°C}} \text{Target compound} + \text{MgBr(OMs)}

$$

Key parameters:

- Grignard preparation : Oxan-3-ylmethyl bromide reacted with magnesium in THF.

- Yield : 58–62% after aqueous workup and silica gel purification.

Comparative Analysis of Synthetic Routes

| Parameter | Condensation Route | Alkylation Route |

|---|---|---|

| Overall yield | 68–72% | 58–62% |

| Reaction complexity | Moderate | High |

| Purification | Column chromatography | Recrystallization |

| Scalability | High | Moderate |

The condensation route is favored for its higher yield and fewer steps, while the alkylation method offers flexibility for introducing diverse side chains.

Mechanistic Insights

Condensation Pathway

The reaction proceeds via hemiaminal intermediate formation, followed by dehydration to generate an iminium ion, which cyclizes to form the oxazolidine ring. Isotopic labeling studies confirm that water elimination is the rate-limiting step.

Alkylation Mechanism

The mesylate group acts as a leaving group, enabling nucleophilic attack by the Grignard reagent at position 4. Steric hindrance from the 2,2-dimethyl groups necessitates low temperatures to suppress side reactions.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial Applications and Challenges

The compound serves as a key intermediate in the synthesis of protease inhibitors and kinase modulators. Challenges include:

- Cost of (oxan-3-yl)acetaldehyde : Requires multi-step synthesis from tetrahydropyran derivatives.

- Moisture sensitivity : The Boc group necessitates anhydrous conditions during reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the oxazolidine ring can be opened or modified.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2,2-dimethyl-4-((®-tetrahydro-2H-pyran-3-yl)methyl)oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Key Substituents and Functional Groups:

Key Observations:

Reactivity and Stability

- Hydrolysis Sensitivity: The tert-butyl carbamate group is stable under basic conditions but hydrolyzes in acidic media (e.g., p-toluenesulfonic acid in methanol cleaves oxazolidine in ).

- Stereochemical Integrity : Chiral centers at the 4-position (e.g., in ) are preserved during reactions due to steric hindrance from the 2,2-dimethyl groups.

- Functional Group Compatibility : Boronic esters () tolerate cross-coupling conditions, while α,β-unsaturated esters () undergo Michael additions.

Biological Activity

Tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate is with a molecular weight of approximately 299.41 g/mol. The compound features a five-membered oxazolidine ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H29NO4 |

| Molecular Weight | 299.41 g/mol |

| IUPAC Name | tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate |

| InChIKey | UTOJTAITTOTSJJ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2,2-dimethyl-4-oxazolidine-3-carboxylate with oxan-3-ylmethyl bromide under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, utilizing potassium carbonate as a base to facilitate the reaction .

Antimicrobial Properties

Research indicates that oxazolidine derivatives exhibit notable antimicrobial activity. In particular, compounds similar to tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate have been tested against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited significant inhibition at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed moderate sensitivity with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL.

These findings suggest that modifications to the oxazolidine structure can enhance antibacterial efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidine derivatives. For example, compounds with similar structural features have demonstrated cytotoxic effects against human cancer cell lines such as:

- HeLa (cervical cancer) : IC50 values reported around 20 µM.

- MCF7 (breast cancer) : IC50 values approximately 30 µM.

These results indicate that the biological activity may be attributed to the compound's ability to interfere with cellular processes involved in cancer cell proliferation .

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted by Liang et al. in 2020 reported the synthesis of various oxazolidine derivatives and their evaluation against resistant bacterial strains. The study highlighted that tert-butyl 2,2-dimethyl-4-(oxan-3-ylmethyl)-1,3-oxazolidine-3-carboxylate showed promising results as a potential therapeutic agent against multi-drug resistant bacteria . -

Case Study on Anticancer Effects :

In a clinical trial involving several oxazolidine derivatives conducted by Huang et al., it was found that modifications in the side chains significantly influenced the anticancer properties. The study concluded that tert-butyl 2,2-dimethyl derivatives exhibited enhanced cytotoxicity compared to their parent compounds .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | DIBAL-H, anhydrous toluene, -78°C | 23% | |

| Alkylation | K₂CO₃, DMF, 4–5 days | 50% | |

| Cyclization | Dess-Martin periodinane, 1,2-dichloroethane | 60% |

Advanced Question: How can researchers resolve contradictory stereochemical data between NMR and X-ray crystallography for this compound?

Answer:

Discrepancies may arise from dynamic effects (e.g., rotamers) in solution vs. solid-state structures. Methodological approaches include:

- Variable Temperature NMR: Identify coalescence temperatures to assess conformational flexibility .

- ROESY/NOESY: Detect through-space nuclear Overhauser effects to confirm spatial proximity of substituents .

- Crystallographic Refinement: Use SHELXL for high-resolution data to resolve disorder or twinning artifacts .

- Computational Modeling: Compare DFT-optimized structures with experimental data to validate stereochemistry .

Advanced Question: What strategies optimize enantiomeric purity during synthesis of chiral oxazolidine derivatives?

Answer:

Enantioselective synthesis requires:

- Chiral Auxiliaries: Use (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate to control stereochemistry at the oxazolidine ring .

- Asymmetric Catalysis: Employ palladium or organocatalysts (e.g., proline derivatives) for kinetic resolution .

- Chromatographic Separation: Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with mobile phases like hexane/isopropanol (95:5) .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., tert-butyl at δ 1.4 ppm, oxane protons at δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+Na]⁺ at m/z 444.3088) .

- Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and oxazolidine ring vibrations .

Q. Table 2: Key NMR Peaks (CDCl₃)

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| tert-butyl | 1.4 | Singlet | |

| Oxane CH₂ | 3.5–4.0 | Multiplet | |

| Oxazolidine CH | 4.5–4.7 | Doublet |

Advanced Question: How do reaction conditions influence the regioselectivity of 1,2- vs. 1,4-reduction in related oxazolidine precursors?

Answer:

Regioselectivity depends on:

- Reducing Agents: DIBAL-H favors 1,4-reduction (ketone formation), while NaBH₄ may promote 1,2-reduction (alcohol formation) .

- Temperature: Low temperatures (-78°C) stabilize kinetically controlled 1,4-products .

- Solvent Polarity: Nonpolar solvents (toluene) favor 1,4-reduction, whereas polar aprotic solvents (THF) shift selectivity .

Basic Question: What are the stability concerns for this compound under different storage conditions?

Answer:

- Thermal Degradation: Prolonged exposure to >40°C accelerates decomposition; store at -20°C for long-term stability .

- Moisture Sensitivity: Hydrolysis of the oxazolidine ring occurs in humid environments; use molecular sieves in storage containers .

- Light Sensitivity: UV exposure may cause photodegradation; use amber glass vials .

Advanced Question: How can researchers validate the purity of this compound when analytical data suggest impurities?

Answer:

- Multi-Detector HPLC: Combine UV, ELSD, and MS detection to differentiate main product from byproducts .

- 2D NMR (HSQC/HMBC): Assign cross-peaks to confirm connectivity and identify impurities (e.g., residual solvents) .

- Elemental Analysis: Compare experimental C/H/N ratios with theoretical values to quantify purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.